(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
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Description
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound belonging to the benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
Chemical Structure
The molecular formula of the compound is C24H29N3O6S2, with a molecular weight of 519.6 g/mol. The structure features a benzo[d]thiazole core with an allyl group and a sulfonamide moiety, which are critical for its biological activity.
Biological Activity Overview
- Antibacterial Activity :
-
Antifungal Activity :
- In addition to antibacterial effects, this compound has demonstrated antifungal activity, which further supports its potential as an antimicrobial agent.
- Anticancer Properties :
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial and fungal metabolism.
- Disruption of Cell Membrane Integrity : The compound may interact with microbial cell membranes, leading to increased permeability and cell death.
Comparative Analysis
To highlight the unique properties of this compound, a comparison with other benzo[d]thiazole derivatives is provided:
Compound Name | Biological Activity | Notable Features |
---|---|---|
6-bromobenzo[d]thiazol-2(3H)-one | Antibacterial, Anticancer | Lacks methoxy and allyl substituents |
3-methylbenzo[d]thiazol-2(3H)-one | Varies in activity | Methyl group instead of allyl |
Dibenzyl(benzo[d]thiazol-2-yl(hydroxy)methyl)phosphonate | Anti-Staphylococcus aureus | Notable anti-biofilm properties |
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Study :
A study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. Results showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various strains. -
Cytotoxicity Assay :
In vitro cytotoxicity tests using human cancer cell lines revealed that the compound inhibited cell proliferation with an IC50 value of approximately 25 µM, indicating potential as an anticancer agent .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-5-13-27-22-20(31-4)7-6-8-21(22)33-24(27)25-23(28)18-9-11-19(12-10-18)34(29,30)26-14-16(2)32-17(3)15-26/h5-12,16-17H,1,13-15H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMJDTACQWOMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.